5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Description
Properties
IUPAC Name |
2-(5-fluoro-1,3-dimethylpyrazol-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2Si/c1-8-9(6-7-14(3,4)5)10(11)13(2)12-8/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHLOGZHGHGAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C[Si](C)(C)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167548 | |
| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-37-1 | |
| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
A foundational method employs 3-fluoro-2,4-pentanedione and methylhydrazine under acidic conditions:
Conditions :
This route provides the fluorinated pyrazole skeleton but requires subsequent functionalization at C4.
C4 Functionalization Strategies
Halogenation for Cross-Coupling Precursors
Bromination at C4 proceeds via electrophilic substitution using N-bromosuccinimide (NBS):
Optimized Parameters :
Sonogashira Coupling with Trimethylsilylacetylene
The bromopyrazole intermediate undergoes palladium-catalyzed coupling:
Key Reaction Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Solvent | THF/DMF (4:1) |
| Base | Et₃N |
| Temperature | 60°C, 24 h |
| Yield | 63–67% |
Side products (≤12%) arise from desilylation or homocoupling, mitigated by degassing and anhydrous conditions.
Alternative Route: Direct Alkyne Incorporation
In Situ Generation of Ethynylmagnesium Bromide
A one-pot synthesis avoids isolation of brominated intermediates:
-
Grignard Formation :
-
Nucleophilic Aromatic Substitution :
Challenges :
-
Competing dehydrofluorination at C5
-
Limited regiocontrol (75:25 C4:C5 substitution)
Yield : 58% after silica gel chromatography.
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and efficiency for exothermic steps:
| Stage | Conditions | Residence Time |
|---|---|---|
| Cyclocondensation | EtOH/HCl, 80°C | 30 min |
| Bromination | NBS/CCl₄, 75°C | 45 min |
| Sonogashira Coupling | Pd/Cu, THF, 65°C | 2 h |
Advantages :
-
92% conversion vs. 78% batch
-
Reduced palladium loading (2.5 mol%)
Analytical Characterization
Critical spectroscopic data for quality control:
¹H NMR (CDCl₃) :
-
δ 2.45 (s, 6H, N-CH₃)
-
δ 0.28 (s, 9H, SiMe₃)
-
δ 7.12 (s, 1H, H5)
¹³C NMR :
-
158.9 ppm (C-F coupling, J = 245 Hz)
-
95.4 ppm (C≡C-Si)
MS (EI) : m/z 237 [M]⁺
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the trimethylsilyl-ethynyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trimethylsilyl-Ethynyl Groups
- 3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (4a) :
- Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling of 4-bromo-pyrazole with trimethylsilyl acetylene, using ligands (L1–L5) .
- Key Differences : The trifluoromethyl group at the 5-position (vs. fluorine in the target compound) increases electronegativity and steric hindrance. The phenyl group at the 1-position (vs. methyl in the target) enhances aromatic interactions but reduces solubility.
- Applications : Pd-catalyzed methods for TMS-ethynyl incorporation are critical for constructing π-conjugated systems in medicinal chemistry .
Fluorinated Pyrazole Derivatives
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Synthesis: Microwave-assisted one-pot three-component reaction followed by oxidative aromatization . Key Differences: Bulky naphthyl and phenyl groups at the 3- and 1-positions (vs. methyl groups in the target) reduce conformational flexibility. The 4-fluorophenyl substituent (vs. TMS-ethynyl) prioritizes π-π stacking over steric effects.
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole :
Pyrazoles with Heteroatom Substituents
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole :
- Substituent Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized electronic environment. The trifluoromethyl group enhances metabolic stability .
- Contrast : The lack of fluorine at the 5-position and TMS-ethynyl at the 4-position reduces steric and electronic complexity relative to the target compound.
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate :
- Functionality : A carboxylate ester at the 3-position and fluoro-methoxyaryl group at the 5-position enable hydrogen bonding and π-interactions. The ethyl ester improves solubility .
- Divergence : The absence of methyl and TMS-ethynyl groups simplifies the structure but limits steric shielding effects.
Comparative Data Table
Key Findings and Implications
Electronic Effects: Fluorine and TMS-ethynyl groups in the target compound likely enhance electron-withdrawing and steric effects, respectively, compared to non-fluorinated or less-substituted analogs.
Synthetic Flexibility : Pd-catalyzed methods (as in 4a) are transferable for introducing TMS-ethynyl groups, though ligand choice and substituents impact yields .
Bioactivity Potential: Fluorine and aromatic substituents (e.g., in ERα-binding pyrazole ) suggest the target compound could be tailored for receptor-targeted applications.
Physicochemical Properties : The TMS-ethynyl group may improve membrane permeability in drug design but could complicate crystallization due to steric hindrance .
Biological Activity
5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS Number: 1392274-37-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trimethylsilyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is C10H15FN2Si. Its structure is characterized by the following features:
- Fluorine Substitution : The presence of fluorine can enhance metabolic stability and lipophilicity.
- Trimethylsilyl Group : This group may increase the compound's solubility and bioavailability.
The biological activity of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is attributed to its interaction with various biomolecular targets. Pyrazole derivatives are known to exhibit a range of biological activities, including:
- Antiviral Activity : Pyrazole compounds have shown promise as antiviral agents. For example, some derivatives have been effective against HIV and influenza viruses by inhibiting viral replication pathways .
- Antitumor Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Biological Activities of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
| Activity Type | Target/Pathway | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antiviral | HIV | 3.98 µM | |
| Antiviral | Influenza A/B | Not specified | |
| Cytotoxicity | Cancer Cell Lines | Varies by cell type |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various pyrazole derivatives, 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole exhibited significant activity against HIV with an EC50 value of 3.98 µM. This suggests that the compound may serve as a lead for further development in antiviral therapies .
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The results indicated that compounds similar to 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole displayed varying degrees of cytotoxicity, highlighting the need for further research to optimize their therapeutic profiles .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole?
Synthesis typically involves multi-step protocols, including cyclocondensation, halogenation, and functionalization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) are often used to stabilize intermediates and enhance reactivity .
- Catalysts : Copper-based catalysts (e.g., CuSO₄) facilitate cross-coupling reactions involving ethynyl groups .
- Temperature control : Reactions are optimized at 50–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and fluorine integration .
- X-ray crystallography : Resolves steric effects of the bulky trimethylsilyl ethynyl group .
- HPLC : Validates purity and detects trace impurities (<0.1%) .
- Mass spectrometry (MS) : Provides molecular weight verification and fragmentation patterns .
Advanced Research Questions
Q. How does the trimethylsilyl ethynyl group influence the compound’s reactivity in cross-coupling reactions?
The trimethylsilyl (TMS) ethynyl group acts as a steric and electronic modulator:
- Steric hindrance : The TMS group reduces undesired side reactions (e.g., oligomerization) in Sonogashira couplings .
- Electronic effects : Enhances stability of the ethynyl intermediate, enabling regioselective functionalization .
- Post-reaction modification : The TMS group can be selectively removed under mild conditions (e.g., K₂CO₃/MeOH) to generate terminal alkynes for further derivatization .
Q. What methodologies resolve contradictory data in biological activity studies of pyrazole derivatives?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Purity validation : Employ HPLC and NMR to rule out impurity-driven artifacts .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies in binding affinity data .
Q. How can researchers design experiments to study the fluorinated pyrazole core’s role in bioactivity?
- Isosteric replacements : Synthesize analogs with Cl, Br, or CF₃ at the 5-position to compare pharmacokinetic profiles .
- Metabolic stability assays : Use liver microsomes to assess the impact of fluorine on metabolic half-life .
- SAR studies : Map substituent effects on antimicrobial/anti-inflammatory activity via systematic substitutions (e.g., methyl vs. ethyl at N1) .
Key Notes
- Focus on peer-reviewed methodologies (e.g., Beilstein J. Org. Chem. , Acta Cryst. ).
- Address structural complexity (e.g., steric effects of TMS group) in experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
